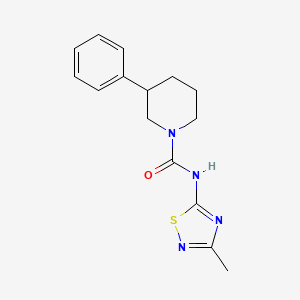
(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE
Overview
Description
(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE is a chalcone derivative, a class of organic compounds known for their diverse biological activities and synthetic utility Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which imparts unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE can be synthesized through a microwave-assisted, silica-phosphoric acid-catalyzed green crossed-aldol condensation reaction. The starting materials for this synthesis are 1-hydroxy-2-acetylenaphthone and substituted benzaldehydes. The reaction is carried out under solvent-free conditions, which not only makes the process environmentally friendly but also enhances the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and microwave-assisted synthesis can be scaled up for industrial applications. The use of silica-phosphoric acid as a catalyst and solvent-free conditions are particularly advantageous for large-scale production due to their cost-effectiveness and reduced environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nucleophilic substitutions often involve reagents like sodium methoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Saturated alcohols.
Substitution: Halogenated derivatives and other substituted chalcones.
Scientific Research Applications
(E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE has a wide range of scientific research applications:
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The biological activities of (E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE are primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as xanthine oxidase and protein tyrosine kinase, which are involved in oxidative stress and signal transduction pathways . Additionally, its α,β-unsaturated carbonyl system allows it to form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of cellular functions.
Comparison with Similar Compounds
Similar Compounds
Chalcone: The parent compound of (E)-1-(1-HYDROXY-2-NAPHTHYL)-3-PHENYL-2-PROPEN-1-ONE, known for its diverse biological activities.
Flavonoids: Structurally related to chalcones and exhibit similar pharmacological properties.
Isoxazoles and Quinolinones: Heterocyclic compounds synthesized from chalcones, with applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of a hydroxyl group on the naphthyl ring and the α,β-unsaturated carbonyl system. These features contribute to its distinct chemical reactivity and biological activities, setting it apart from other chalcone derivatives and related compounds.
Properties
IUPAC Name |
(E)-1-(1-hydroxynaphthalen-2-yl)-3-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O2/c20-18(13-10-14-6-2-1-3-7-14)17-12-11-15-8-4-5-9-16(15)19(17)21/h1-13,21H/b13-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDJKQYUTPDOVQI-JLHYYAGUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B3916559.png)


![3-methyl-N'-{[(naphthalen-2-yloxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B3916573.png)
![(2S)-4-methyl-2-[[5-(4-phenylphenyl)-1H-pyrazol-4-yl]methylamino]pentanamide](/img/structure/B3916583.png)
![N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-4-methyl-1,3-thiazol-2-amine](/img/structure/B3916591.png)
![(2S)-1-[[2-(6-chloro-1,3-benzodioxol-5-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrrolidine-2-carboxamide](/img/structure/B3916592.png)
![4-(2-methoxy-4-methylphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B3916600.png)
![N'-{[(3,4-dimethoxyphenyl)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B3916607.png)
![6-bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3916613.png)

![N-{3-[allyl(cyclopentyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B3916646.png)
![N-[2-(4-methoxyphenyl)ethyl]-3-phenylpropanamide](/img/structure/B3916647.png)

